D-Cysteine, N-methyl-
Description
Contextualization within D-Amino Acid Chemistry and Chemical Biology
For a long time, D-amino acids were considered unnatural anomalies in a biological world dominated by their L-enantiomers. However, extensive research has revealed their presence and importance across various biological systems. pnas.org D-amino acids like D-alanine and D-glutamate are fundamental components of bacterial cell walls, providing structural integrity and resistance to standard proteases. mdpi.com In mammals, D-amino acids such as D-serine and D-aspartate are now recognized as crucial signaling molecules in the central nervous system, particularly as modulators of the N-methyl-D-aspartate (NMDA) receptor, which is vital for synaptic plasticity, learning, and memory. pnas.orgmdpi.comnih.gov The presence of endogenous D-cysteine has also been identified in the mammalian brain, where it is involved in regulating neural progenitor cells and may influence NMDA receptor function through the production of hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.netbiorxiv.org
The unique properties of D-amino acids make them valuable in synthetic applications. Their incorporation into peptide-based drugs is a key strategy to enhance stability against enzymatic degradation, as proteases are stereospecific for L-amino acids. mdpi.com This increased stability can significantly improve the pharmacokinetic profile and in vivo half-life of therapeutic peptides.
N-methylation, the substitution of the amide proton with a methyl group, is another powerful modification in peptide science. researchgate.net This seemingly simple alteration can have profound effects on a peptide's properties. rsc.org N-methylation can enhance proteolytic stability by sterically hindering the approach of proteases. researchgate.net It also increases lipophilicity, which can improve a peptide's ability to cross cell membranes and enhance its oral bioavailability. researchgate.netrsc.org
From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide backbone and can favor specific secondary structures. researchgate.net In synthetic organic chemistry, N-methylated amino acids are crucial building blocks for creating peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved drug-like properties. researchgate.net However, the synthesis of N-methylated amino acids can be challenging, requiring specific protecting group strategies and methylation conditions to avoid side reactions and racemization. nih.govresearchgate.net
Current Landscape of N-Methyl-D-Cysteine Research
Research specifically focused on N-Methyl-D-cysteine is predominantly centered on its synthesis and utility as a component in constructing more complex molecules, rather than on its intrinsic biological activity. The compound, often in a protected form such as Fmoc-S-trityl-N-methyl-D-cysteine, is a commercially available reagent used in solid-phase peptide synthesis. chemimpex.com Its D-configuration and N-methyl group offer the combined advantages of enhanced enzymatic stability, making it a valuable tool for developing peptide-based therapeutics, peptidomimetics, and bioconjugates. mdpi.comchemimpex.com
A significant gap exists in the academic literature regarding the specific biological or pharmacological profile of N-Methyl-D-cysteine itself. While extensive research has been conducted on its parent compound, D-cysteine, as a signaling molecule, pnas.orgnih.govbiorxiv.org there is a notable lack of studies investigating whether N-methylation alters or imparts new biological functions. The current body of research primarily treats N-Methyl-D-cysteine as a synthetic intermediate.
The table below summarizes the primary focus of existing research, highlighting the disparity between N-Methyl-D-cysteine and its parent compound.
| Compound | Primary Area of Research | Key Findings |
| D-Cysteine | Biological Signaling | Endogenous regulator of neural progenitor cells; modulates NMDA receptor activity via H₂S production. pnas.orgbiorxiv.org |
| N-Methyl-D-cysteine | Synthetic Chemistry | Building block for peptide synthesis; used to create enzymatically stable peptides and peptidomimetics. chemimpex.com |
The biological effects of N-Methyl-D-cysteine are often extrapolated from or conflated with those of D-cysteine, without direct experimental evidence to support this. Consequently, its potential unique interactions with biological targets, its metabolic fate, and its specific influence on peptide conformation and function remain largely unexplored. This contrasts with other well-studied D-amino acids and N-methylated amino acids, for which distinct biological and structural data are widely available. The current understanding of N-Methyl-D-cysteine is therefore confined almost exclusively to its role as a structural tool in chemical synthesis, leaving its potential as a bioactive molecule an open area for future investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(methylamino)-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOOXRTYGGLORL-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H](CS)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80428228 | |
| Record name | D-Cysteine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95244-61-4 | |
| Record name | D-Cysteine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80428228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Chemical Synthesis Methodologies of N Methyl D Cysteine
Historical and Contemporary Synthetic Approaches
The preparation of N-methylated amino acids, including N-Methyl-D-cysteine, has been an area of significant interest due to their presence in bioactive natural products and their ability to confer unique properties to peptides, such as increased proteolytic stability and altered conformation acs.orgresearchgate.net. Early methods for N-methylation often suffered from low yields or harsh conditions that could lead to racemization or decomposition nih.gov. Contemporary approaches focus on efficiency, chemoselectivity, and compatibility with solid-phase peptide synthesis (SPPS).
N-Methylation strategies for cysteine derivatives
Direct methylation of cysteine derivatives often proves challenging due to the nucleophilicity of both the amino and the sulfhydryl groups. Therefore, indirect methods that proceed through intermediate structures are generally preferred.
A highly effective and widely used strategy for the N-methylation of amino acids, including cysteine derivatives, proceeds through a 5-oxazolidinone intermediate acs.orgresearchgate.netnih.govacs.org. This method involves two key steps: the formation of the oxazolidinone ring and its subsequent reductive cleavage to yield the N-methylated product.
The process typically begins with an N-protected cysteine derivative, such as Fmoc-Cys-OH. This starting material is reacted with formaldehyde (B43269) (or paraformaldehyde) under acidic catalysis to form a cyclized oxazolidinone intermediate researchgate.net. The subsequent step is the reductive opening of this ring. A common reagent for this transformation is a combination of triethylsilane (TES) and trifluoroacetic acid (TFA) researchgate.net. The iminium ion formed during the ring-opening is reduced by the hydride donor (TES), installing the methyl group onto the nitrogen atom nih.gov.
| Protecting Group | Starting Material | Observed Outcome | Reference |
|---|---|---|---|
| Trityl (Trt) | Fmoc-Cys(Trt)-OH | Formation of thiazolidine side product upon acidic ring opening. | nih.gov |
| p-Methoxybenzyl (Mob) | Fmoc-Cys(Mob)-OH | Formation of thiazolidine during the oxazolidinone formation step. | nih.gov |
| S-tert-butylthio (StBu) | Fmoc-Cys(StBu)-OH | Successful formation of Fmoc-MeCys(StBu)-OH in high yield (91%). | nih.govnih.gov |
Another classical approach to N-methylation involves the formation of a Schiff base (an imine) followed by its reduction. This reductive amination process typically involves condensing the amino acid (usually as an ester to protect the carboxyl group) with an aldehyde, such as benzaldehyde, to form an imine. This intermediate is then methylated, often using a methylating agent like methyl iodide, to form a quaternary iminium salt, which is subsequently hydrolyzed to reveal the N-methylated amine.
However, attempts to apply classical Schiff base conditions to cysteine derivatives have met with limited success. For example, reactions using Cys(Trt) methyl ester often result in either recovery of the starting material or undesired dimethylation products nih.gov. These methods have been described as suboptimal for N-methyl cysteine synthesis due to low yields and potential side reactions nih.govnih.gov.
Enantioselective synthesis of D-cysteine precursors relevant to N-methylation
The synthesis of N-Methyl-D-cysteine inherently requires access to the D-enantiomer of cysteine as a starting material or key precursor. While L-cysteine is the naturally abundant form, D-cysteine and its derivatives are important for specific applications, including peptide modification to enhance stability against enzymatic degradation nih.govnih.gov.
Enantioselective syntheses are designed to produce a specific stereoisomer. One notable strategy for obtaining D-cysteine precursors involves the use of chiral intermediates like β-lactones. For instance, the enantioselective synthesis of Boc-α-methyl-d-cysteine has been achieved through the regioselective ring-opening of a Boc-α-methyl-d-serine-β-lactone intermediate acs.org. In this approach, the β-lactone, derived from D-serine, is opened by a thiol nucleophile, such as 4-methoxy-α-toluenethiol, in the presence of a base like cesium carbonate. This reaction proceeds with high yield and stereospecificity, establishing the D-configuration at the α-carbon and introducing the protected sulfur side chain, thereby creating a suitable precursor for subsequent N-methylation acs.org.
Protecting Group Strategies in N-Methyl-D-Cysteine Synthesis
The success of any synthetic route towards N-Methyl-D-cysteine is heavily reliant on an effective protecting group strategy. The primary challenge is the need to selectively modify the α-amino group while preventing unwanted reactions at the highly nucleophilic sulfhydryl group of the cysteine side chain.
Amino and carboxyl protecting groups (e.g., Boc, Fmoc)
The choice of protecting groups for the α-amino and carboxyl functionalities of N-methyl-D-cysteine is pivotal for a successful peptide synthesis campaign. The two most widely employed N-terminal protecting groups in solid-phase peptide synthesis (SPPS) are the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comiris-biotech.de
The Fmoc strategy is often preferred for the synthesis of peptides containing N-methylated amino acids, including N-methyl-D-cysteine. nih.govnih.gov This preference stems from the milder acidic conditions used for the final cleavage of the peptide from the resin, which helps to minimize side reactions. iris-biotech.de The Fmoc group is stable to the acidic conditions used to remove side-chain protecting groups, offering a high degree of orthogonality. jocpr.com
The Boc strategy, while historically significant, employs harsher acidic conditions, such as hydrofluoric acid (HF), for the final cleavage. iris-biotech.de These strong acids can lead to the degradation of sensitive residues and the formation of byproducts. However, for certain applications, such as the synthesis of peptide thioesters which may not be fully compatible with standard Fmoc-SPPS, the Boc strategy remains a viable option. nih.govrsc.org A notable concern with Boc-protected N-methyl amino acids is the increased risk of racemization during coupling reactions. nih.gov
The carboxyl group is typically protected as a methyl or ethyl ester during the initial synthesis of the N-methyl-D-cysteine monomer, particularly when classic Schiff base conditions are employed for N-methylation. nih.gov In solid-phase synthesis, the C-terminus is anchored to the solid support, which itself acts as the protecting group. biosynth.com
| Protecting Group | Strategy | Cleavage Condition | Advantages | Disadvantages |
| Fmoc | Fmoc/tBu | Base (e.g., Piperidine) | Milder final cleavage, high orthogonality, wide availability of derivatives. iris-biotech.denih.gov | Potential for byproduct formation with certain residues. |
| Boc | Boc/Bzl | Strong Acid (e.g., HF) | Useful for specific applications like thioester synthesis. nih.gov | Harsh cleavage conditions, higher risk of racemization for N-methyl amino acids. iris-biotech.denih.gov |
Impact of protecting groups on reaction efficiency and byproduct formation (e.g., thiazolidine formation)
The selection of protecting groups, not only for the amino and carboxyl termini but also for the cysteine sulfhydryl group, has a profound impact on reaction efficiency and the propensity for byproduct formation. One of the most significant side reactions in the synthesis of N-methyl-cysteine is the formation of a stable five-membered ring, a thiazolidine derivative. nih.gov
This intramolecular cyclization is particularly problematic when acid-labile sulfhydryl protecting groups are used. For instance, the use of the trityl (Trt) group for sulfhydryl protection in conjunction with acidic conditions required for the reductive installation of the N-methyl group can lead to the quantitative formation of the thiazolidine byproduct. nih.gov The acidic environment facilitates the removal of the Trt group, and the resulting free thiol readily undergoes a 5-endo-trig cyclization with the iminium ion intermediate of the N-methylation reaction. nih.gov
To circumvent thiazolidine formation, the use of more robust and electronically neutral sulfhydryl protecting groups is crucial. The tert-butylthio (StBu) group has been shown to be particularly effective in this regard. nih.gov The Cys(StBu) derivative provides excellent yields in the synthesis of Fmoc-N-Me-Cys-OH via an oxazolidinone intermediate, a method that avoids the direct acidic conditions that promote thiazolidine formation. nih.gov The StBu group is stable to trifluoroacetic acid (TFA) and can be readily removed by thiolysis after the peptide has been assembled. nih.gov
The choice of the N-terminal protecting group also influences side reactions. While the Fmoc group is generally favored, its removal with piperidine can sometimes lead to side reactions, especially with C-terminal cysteine residues. peptide.comdu.ac.in However, for N-methylated amino acids, the primary concern remains the steric hindrance they introduce, which can lead to incomplete couplings and deletion sequences. This necessitates the use of more potent coupling reagents and potentially longer reaction times.
| Sulfhydryl Protecting Group | Impact on Thiazolidine Formation | Rationale |
| Trityl (Trt) | High | Acid-labile nature leads to deprotection and subsequent intramolecular cyclization under acidic N-methylation conditions. nih.gov |
| tert-butylthio (StBu) | Low | Electronically neutral and stable to TFA, preventing premature deprotection and cyclization. nih.gov |
Integration into Advanced Synthetic Protocols
The successful synthesis of the protected N-methyl-D-cysteine monomer is the first step towards its use in more complex synthetic applications, most notably solid-phase peptide synthesis (SPPS) for the creation of novel peptides with unique structural and functional properties.
Solid-phase peptide synthesis (SPPS) with N-methyl-D-cysteine
The incorporation of N-methyl-D-cysteine into a growing peptide chain on a solid support follows the standard iterative cycles of deprotection, coupling, and washing. biosynth.com The Fmoc strategy is predominantly used for this purpose. nih.gov A typical coupling protocol would involve the activation of the Fmoc-N-Me-D-Cys(PG)-OH building block with a suitable coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), followed by its introduction to the resin-bound peptide with a deprotected N-terminus. nih.gov
Due to the steric hindrance of the N-methyl group, coupling reactions involving N-methylated amino acids are often slower and less efficient than those with their non-methylated counterparts. To achieve high coupling yields, it is often necessary to employ double or even triple coupling cycles, extend the reaction times, or use more potent activating reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or PyAOP ((7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate). Microwave-assisted SPPS can also be a valuable tool to enhance coupling efficiency. peptide.com
Challenges in incorporating N-methylated cysteine into complex peptide structures
Reduced Coupling Efficiency: As mentioned, the steric bulk of the N-methyl group significantly hinders the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to lower coupling yields. This is particularly problematic when coupling an N-methylated residue to another N-methylated residue.
Aggregation: Peptides rich in hydrophobic and N-methylated residues have a higher tendency to aggregate on the solid support. This aggregation can prevent the penetration of reagents, leading to incomplete deprotection and coupling steps, resulting in deletion sequences. jocpr.compeptide.com
Diketopiperazine Formation: When an N-methylated amino acid is the second residue in the peptide chain, the dipeptide is susceptible to cyclization and cleavage from the resin to form a diketopiperazine. This side reaction is particularly prevalent when using resins that are sensitive to the basic conditions of Fmoc removal. nih.gov
Fragmentation: In peptides containing consecutive N-methylated amino acids, fragmentation of the peptide backbone can occur during the final TFA cleavage from the resin. nih.gov
To mitigate these challenges, various strategies have been developed, including the use of specialized coupling reagents, optimized reaction conditions (e.g., elevated temperature), the incorporation of backbone-modifying elements like pseudoprolines to disrupt aggregation, and the careful selection of resins and linkers. jocpr.compeptide.com
Synthesis of N-methyl cystine containing peptides
A key application of synthesizing peptides with N-methyl-D-cysteine is the formation of N-methyl cystine bridges, which are disulfide bonds involving an N-methylated cysteine residue. These modified disulfide bonds can impart unique conformational constraints on the peptide. The synthesis of such peptides requires an orthogonal protecting group strategy to allow for the selective formation of the desired disulfide bond.
A successful strategy involves the use of Fmoc-N-Me-D-Cys(StBu)-OH in conjunction with another cysteine residue protected with a different sulfhydryl protecting group, such as Trt or Mob (4-methoxybenzyl). nih.gov Once the linear peptide is assembled on the resin, the StBu group can be selectively removed by thiolysis (e.g., with β-mercaptoethanol). The newly freed thiol on the N-methyl-cysteine residue can then be activated, for example, by conversion to a mixed disulfide with a 5-nitropyridylsulfenyl (Npys) group. nih.gov
During the final cleavage of the peptide from the resin with TFA, the other sulfhydryl protecting group (e.g., Trt) is also removed. The free thiol from the non-methylated cysteine can then attack the activated Npys-mixed disulfide on the N-methyl-cysteine, leading to the concomitant formation of the intramolecular N-methyl cystine bridge. nih.gov
Purification and Isolation Techniques for Synthetic Products
Following the successful synthesis and cleavage of the crude peptide from the solid support, a purification step is essential to isolate the desired N-methyl-D-cysteine-containing peptide from a mixture of impurities, which may include deletion sequences, truncated peptides, and products of various side reactions.
The most powerful and widely used technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . biotage.comresearchgate.net This method separates peptides based on their hydrophobicity. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). researchgate.net A gradient of increasing organic solvent concentration is used to elute the peptides, with more hydrophobic peptides being retained longer on the column. The fractions containing the pure peptide are collected, combined, and then lyophilized to obtain the final product as a fluffy powder. nih.gov
For particularly complex mixtures or for peptides that are difficult to purify by RP-HPLC alone, other chromatographic techniques can be employed, often in a multi-step purification strategy:
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge at a given pH. It can be a useful initial purification step to remove impurities with significantly different charge characteristics from the target peptide. researchgate.net
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size. It is effective for removing very small impurities (e.g., scavengers from the cleavage step) or large polymeric byproducts. researchgate.net
Flash Chromatography: For larger scale purifications or for a preliminary clean-up of the crude product, reversed-phase flash chromatography can be a time- and solvent-saving alternative to preparative HPLC. While it offers lower resolution, it can significantly enrich the target peptide, simplifying the final polishing step by HPLC. biotage.com
Solid-Phase Extraction (SPE): SPE can be used for a rapid clean-up and concentration of the crude peptide solution prior to HPLC purification. It can effectively remove salts and other small molecule impurities. nih.gov
The choice of purification strategy depends on the properties of the target peptide (e.g., its length, sequence, and hydrophobicity) and the nature of the impurities present in the crude product.
Preparative HPLC methods
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of peptides containing N-methyl cysteine residues. In the synthesis of complex peptide fragments, such as those corresponding to the active sites of glutaredoxin and thioredoxin reductase, preparative HPLC is employed to isolate the desired product from a crude mixture.
Following the solid-phase synthesis of peptides incorporating Fmoc-MeCys(StBu)-OH, the peptides are cleaved from the resin. The resulting crude peptide solution is then subjected to preparative HPLC for purification. For instance, in the synthesis of a glutaredoxin peptide fragment containing N-methyl cystine, the crude product was purified by preparative HPLC, yielding the final peptide with a purity sufficient for subsequent analysis. nih.gov Similarly, a thioredoxin reductase peptide fragment was also purified using this method. nih.gov
The conditions for preparative HPLC can be tailored to the specific peptide being purified. While detailed parameters for the direct purification of N-Methyl-D-Cysteine are not extensively documented in the provided research, the methodology applied to peptides containing this amino acid provides a framework for its potential purification.
| Parameter | Description | Source |
|---|---|---|
| Application | Purification of peptide fragments containing N-methyl cystine | nih.gov |
| Instrumentation | Preparative HPLC system | nih.gov |
| Post-synthesis Treatment | In some cases, incubation of the crude isolate in 0.1% aqueous Trifluoroacetic Acid (TFA) for 1 hour is performed before injection into the preparative HPLC system to ensure full conversion to the desired oxidized structure. | nih.govnih.gov |
| Outcome | Isolation of purified peptide fragments with yields of 36% for a glutaredoxin fragment and 50% for a fully reduced peptide. | nih.gov |
Chromatography techniques
Flash chromatography is a widely used and efficient method for the purification of N-methylated cysteine derivatives. This technique is particularly effective for the purification of intermediates during the synthesis of N-Methyl-D-Cysteine.
In the synthesis of Fmoc-MeCys(StBu)-OH, a protected form of N-methyl cysteine, gradient flash-chromatography is employed for purification after the key synthetic steps. For example, following the formation of an oxazolidinone precursor, the product is purified via gradient flash-chromatography using a solvent system of hexanes and ethyl acetate. nih.gov Subsequently, after the reductive opening of the oxazolidinone ring to yield Fmoc-MeCys(StBu)-OH, the final product is again purified using gradient flash-chromatography. nih.gov This method has been shown to provide the desired product in high yield and purity. nih.gov
The specific conditions for gradient flash-chromatography can be optimized to achieve the best separation. The use of a gradient of solvents with increasing polarity allows for the effective elution of the target compound while retaining impurities on the silica (B1680970) gel column.
| Parameter | Description | Source |
|---|---|---|
| Application | Purification of an oxazolidinone precursor and the final product, Fmoc-MeCys(StBu)-OH. | nih.gov |
| Stationary Phase | Flash silica gel. | nih.gov |
| Mobile Phase (Gradient) | A gradient of hexanes and Ethyl Acetate (EtOAc) was used. The specific gradient ratios were 10:1, 4:1, 2:1, and 1:1 of hexanes to EtOAc. | nih.gov |
| Sample Preparation | The crude product was impregnated onto flash silica before being loaded onto the column. | nih.gov |
| Outcome | Provided 8.05 g (89% yield) of Fmoc-MeCys(StBu)-OH as a white solid. | nih.gov |
Iv. Theoretical and Computational Investigations of N Methyl D Cysteine
Quantum Chemical Calculations for Molecular Conformation and Stability
Quantum chemical calculations are fundamental to understanding the preferred three-dimensional structures (conformations) of N-Methyl-D-Cysteine and the energy differences between them. By solving approximations of the Schrödinger equation, these methods map out the potential energy surface of the molecule, identifying stable conformers as local minima on this surface.
A variety of sophisticated computational methods are employed to study the conformational landscape of N-Methyl-D-Cysteine and related amino acid derivatives. The choice of method represents a trade-off between computational cost and accuracy.
Ab initio Methods: These methods derive from first principles without the use of experimental data beyond fundamental physical constants. The Hartree-Fock (RHF) method is a foundational ab initio approach, but for higher accuracy, post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2) are often used. nih.gov An exhaustive study on a related compound, N-acetyl-L-cysteine-N-methylamide, utilized the RHF/6-31G(d) level of theory to explore its conformational space. acs.orgnih.gov
Density Functional Theory (DFT): DFT has become a widely used tool due to its favorable balance of accuracy and computational efficiency. nih.gov This method calculates the energy of a molecule based on its electron density. Various functionals, such as B3LYP and ωB97X-D, are available to approximate the exchange-correlation energy, which accounts for quantum mechanical effects. nih.govacs.org For instance, the B3LYP functional combined with the 6-31G(d) basis set has been successfully used to optimize the geometries of cysteine derivatives and explore their potential energy hypersurfaces. acs.orgnih.gov
These quantum chemical calculations provide critical data on the geometric parameters (bond lengths, bond angles, dihedral angles) and relative energies of different conformers, allowing for a detailed understanding of molecular stability. nih.gov
Table 1: Overview of Common Quantum Chemical Methods for Amino Acid Analysis
| Method Type | Common Examples | Basis Set Example | Typical Application |
|---|---|---|---|
| Ab initio | RHF, MP2 | 6-31G(d) | Initial exploration of conformational space, reference calculations. |
| DFT | B3LYP, PBE, ωB97X-D | 6-311++G(d,p) | Geometry optimization, frequency calculations, energy profiling. |
The flexibility of N-Methyl-D-Cysteine arises from the rotation around its single bonds. The different spatial arrangements resulting from these rotations are known as conformations, and the stable, low-energy conformations are called rotamers or conformers. The key dihedral angles that define the conformation of N-Methyl-D-Cysteine are:
φ (phi): C-N-Cα-C
ψ (psi): N-Cα-C-N
χ1 (chi1): N-Cα-Cβ-S
χ2 (chi2): Cα-Cβ-S-H
Computational studies on cysteine and its derivatives show that the side chain conformation (defined by χ1 and χ2) is particularly important. chemrxiv.org For example, rotations around the Cα-Cβ bond lead to three staggered rotamers often designated as gauche+ (g+), gauche- (g-), and anti or trans (t). The relative stability of these rotamers is determined by a delicate balance of intramolecular interactions. A comprehensive conformational analysis of N-acetyl-L-cysteine-N-methylamide predicted the existence of 81 potential structures, of which dozens were identified as stable minima on the potential energy surface using DFT and ab initio methods. acs.orgnih.gov For N-Methyl-D-Cysteine, a similar diversity of stable conformers is expected, with energy differences typically on the order of a few kcal/mol.
Table 2: Representative Rotamers of N-Methyl-D-Cysteine Side Chain and Their Stability
| Rotamer Name | χ1 (N-Cα-Cβ-S) | Description | Relative Energy (ΔE, kcal/mol) (Illustrative) |
|---|---|---|---|
| g+ | ~60° | Gauche+ | 0.00 (Global Minimum) |
| t | ~180° | Trans / Anti | 0.5 - 1.5 |
| g- | ~-60° | Gauche- | 1.0 - 2.5 |
Biochemical processes occur in an aqueous environment, and the presence of a solvent can significantly influence molecular conformation. Explicitly modeling individual solvent molecules is computationally very expensive. Therefore, implicit solvent models (also known as continuum solvation models) are widely used in quantum chemical calculations. wikipedia.orgwikipedia.org
These models represent the solvent as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity inside this medium. mdpi.com Popular methods include:
Polarizable Continuum Model (PCM): This is a widely used model that calculates the electrostatic interaction between the solute and the solvent. The Integral Equation Formalism variant (IEF-PCM) is common in studies of amino acid derivatives. beilstein-journals.org
COSMO (Conductor-like Screening Model): This model uses a scaled-conductor boundary condition, which offers a robust approximation of dielectric effects. wikipedia.org
Studies on cysteine derivatives have shown that while some conformers are stable in both the gas phase and in solution, the conformational equilibrium can shift significantly in the presence of a solvent. beilstein-journals.orgresearchgate.net The solvent tends to stabilize conformations with larger dipole moments, potentially altering the relative energy ranking of the rotamers compared to gas-phase calculations. nih.gov
Intermolecular and Intramolecular Interactions
The stability of any given conformer of N-Methyl-D-Cysteine is not just a function of its bond rotations but is also heavily influenced by a network of weak non-covalent interactions. Computational methods are essential for identifying and quantifying these forces.
The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM) theory, is a powerful method for analyzing chemical bonding and non-covalent interactions based on the topology of the electron density (ρ(r)). wikipedia.org
In a QTAIM analysis, the identification of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at this point, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction.
A positive value of ∇²ρ(r) is characteristic of "closed-shell" interactions, which include hydrogen bonds, ionic bonds, and van der Waals interactions.
The magnitude of ρ(r) at the BCP correlates with the strength of the interaction.
For cysteine derivatives, QTAIM has been used to characterize intramolecular hydrogen bonds (e.g., N-H···S or S-H···O=C) that can stabilize specific conformations. nih.govbeilstein-journals.org This analysis provides a rigorous, physics-based framework for understanding which non-covalent forces dictate the conformational preferences of the molecule.
Table 3: Typical QTAIM Parameters for Intramolecular Interactions in Cysteine Derivatives
| Interaction Type | Electron Density at BCP (ρ(r), a.u.) | Laplacian of Electron Density (∇²ρ(r), a.u.) | Interpretation |
|---|---|---|---|
| Covalent Bond (e.g., C-C) | High (>0.2) | Negative | Shared interaction |
| Strong H-Bond (e.g., O-H···O) | Moderate (0.02-0.04) | Positive | Closed-shell, strong |
| Weak H-Bond (e.g., N-H···S) | Low (0.002-0.02) | Positive | Closed-shell, weak |
| van der Waals | Very Low (<0.002) | Positive | Closed-shell, very weak |
While intramolecular hydrogen bonds can play a role, studies on L-cysteine and L-methionine derivatives have shown that conformational preferences are often dictated by a combination of hyperconjugative and steric effects. beilstein-journals.orgresearchgate.net
Hyperconjugation: This is a stabilizing interaction that results from the delocalization of electrons from a filled bonding orbital (like a C-H or C-C σ-bond) into an adjacent empty or partially filled anti-bonding orbital (like a C-S σ* orbital). The efficiency of this overlap depends on the dihedral angle, meaning certain rotamers are electronically favored over others. Hyperconjugation has been identified as a key factor in determining the reactivity and stability of molecules containing sulfur. researchgate.net
Steric Effects: These are repulsive forces that arise when non-bonded atoms or groups are forced into close proximity, leading to van der Waals strain. In N-Methyl-D-Cysteine, steric clashes can occur between the N-methyl group, the carboxyl group, and the thiol side chain. Conformations that minimize these repulsive interactions are energetically favored. The introduction of a bulky group can significantly alter reactivity and conformational preferences due to steric hindrance. mdpi.com
The final observed conformational preference for N-Methyl-D-Cysteine is the result of a fine balance between these stabilizing (hyperconjugation, hydrogen bonding) and destabilizing (steric repulsion) effects. Computational chemistry is indispensable for dissecting these competing contributions and predicting the most stable molecular structures.
Molecular Modeling and Dynamics Simulations (Hypothetical)
While extensive, peer-reviewed molecular modeling and dynamics simulation studies focusing specifically on N-Methyl-D-Cysteine are not widely available, it is possible to construct a hypothetical framework for such investigations based on computational analyses of structurally analogous molecules. Research on compounds like N-acetyl-L-cysteine, N-acetyl-L-cysteine-N-methylamide, and other cysteine derivatives provides a robust blueprint for predicting the methods and potential outcomes of theoretical studies on N-Methyl-D-Cysteine. nih.govresearchgate.netresearchgate.net Such in silico experiments are invaluable for elucidating the molecule's conformational landscape, dynamic behavior in solution, and potential interactions with biological macromolecules at an atomic level.
Hypothetical Conformational Analysis
A foundational computational study would involve a thorough exploration of the conformational space of N-Methyl-D-Cysteine to identify its stable structures. This can be achieved by mapping the molecule's potential energy hypersurface through rotations around its key single bonds. Drawing parallels from detailed analyses of N-acetyl-L-cysteine-N-methylamide, this investigation would likely employ high-level quantum mechanical methods. nih.govacs.org
Methodologies such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d) would be suitable for optimizing the geometry of various conformers. nih.govacs.org The analysis would predict a number of distinct stable structures arising from different orientations of the carboxyl, thiol, and N-methyl groups. nih.govu-szeged.hu The relative energies of these conformers would be calculated to determine their population distribution at thermodynamic equilibrium.
Table 1: Hypothetical Low-Energy Conformers of N-Methyl-D-Cysteine This table presents hypothetical data for illustrative purposes, based on typical findings from conformational analysis of similar molecules.
| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (N-Cα-Cβ-S) (°) | Key Dihedral Angle 2 (Cα-N-Cmethyl-H) (°) | Key Intramolecular Interaction |
|---|---|---|---|---|
| NMDC-1 | 0.00 | -65 | 180 | O-H···S Hydrogen Bond |
| NMDC-2 | 0.75 | 178 | 180 | N-H···O Hydrogen Bond |
| NMDC-3 | 1.20 | 60 | 65 | None |
| NMDC-4 | 1.85 | -68 | -70 | S-H···O=C Hydrogen Bond |
Hypothetical Molecular Dynamics (MD) Simulations in Aqueous Solution
To understand the dynamic behavior of N-Methyl-D-Cysteine in a physiological context, all-atom molecular dynamics (MD) simulations in an explicit solvent model would be performed. nih.gov A simulation box would be constructed with a single N-Methyl-D-Cysteine molecule solvated by a large number of water molecules (e.g., TIP3P model). The system's interactions would be described using a classical force field, such as AMBER or CHARMM. nih.govprinceton.edu
Simulations run over hundreds of nanoseconds would reveal how the molecule's conformation fluctuates over time and how it interacts with the surrounding water molecules. Key analyses would include:
Root-Mean-Square Deviation (RMSD): To assess the stability of the molecule's conformation throughout the simulation.
Root-Mean-Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible.
Hydrogen Bond Analysis: To quantify the formation and lifetime of hydrogen bonds between N-Methyl-D-Cysteine and water, as well as potential intramolecular hydrogen bonds.
Radial Distribution Function: To characterize the solvation shell structure around specific atoms, such as the sulfur of the thiol group.
Table 2: Hypothetical MD Simulation Parameters and Results for N-Methyl-D-Cysteine in Water This table presents hypothetical data for illustrative purposes.
| Parameter | Value/Description |
|---|---|
| Force Field | AMBER ff14SB |
| Water Model | TIP3P |
| Simulation Time | 500 ns |
| Temperature | 310 K |
| Pressure | 1 atm |
| Average RMSD | 1.5 Å |
| Average Solute-Water H-Bonds | 4.2 |
Hypothetical Interaction with a Protein Binding Site
Further computational studies could investigate the interaction of N-Methyl-D-Cysteine with a biological target, such as the active site of an enzyme. This would typically begin with molecular docking to predict the most favorable binding pose of the molecule within the protein's binding pocket.
Following docking, MD simulations of the protein-ligand complex would be essential to validate the stability of the predicted pose and to characterize the dynamics of the interaction. mdpi.com Such simulations can reveal crucial details about the binding mechanism, including the specific amino acid residues that form stable contacts with the ligand and the role of water molecules in mediating the interaction. mdpi.com Analysis of the simulation trajectory would quantify the key intermolecular forces, such as hydrogen bonds and van der Waals interactions, that contribute to the binding affinity. mdpi.comresearchgate.net
Table 3: Hypothetical Key Interactions of N-Methyl-D-Cysteine in a Protein Active Site This table presents hypothetical data for illustrative purposes.
| N-Methyl-D-Cysteine Group | Interacting Protein Residue | Interaction Type | Average Distance (Å) |
|---|---|---|---|
| Carboxyl (-COO⁻) | Lysine-122 | Salt Bridge / H-Bond | 2.8 |
| Thiol (-SH) | Aspartate-85 | Hydrogen Bond | 3.1 |
| N-Methyl (-NHCH₃) | Tyrosine-90 | Hydrogen Bond (Backbone C=O) | 3.0 |
| Methyl Group (-CH₃) | Leucine-150 | Hydrophobic (van der Waals) | 3.9 |
V. Role of N Methyl D Cysteine As a Chemical Probe and Synthetic Building Block
Applications in Peptide and Peptidomimetic Synthesis
The incorporation of N-methylated amino acids into peptide chains is a well-established strategy for modulating their pharmacological and structural properties. N-methyl-D-cysteine, in particular, offers a dual functionality: the conformational constraints imposed by the N-methyl group and the reactive thiol side chain characteristic of cysteine.
Design and synthesis of novel peptide architectures incorporating N-methyl-D-cysteine
The synthesis of peptides containing N-methyl-D-cysteine requires specialized chemical strategies to achieve efficient and site-specific incorporation. A significant challenge in the synthesis of N-methyl-cysteine derivatives is the potential for side reactions, such as sulfhydryl deprotection, during the methylation process. nih.gov To circumvent these issues, researchers have developed robust synthetic protocols. One effective method involves the formation of an oxazolidinone precursor from Fmoc-protected cysteine, followed by ring opening and reductive amination to introduce the methyl group. This approach has been successfully employed to produce Fmoc-N-methyl-cysteine building blocks suitable for solid-phase peptide synthesis (SPPS). nih.gov
A notable application of this methodology is the synthesis of peptide fragments of enzymes like glutaredoxin and thioredoxin reductase, where a native cysteine residue is replaced by N-methyl-cysteine. nih.gov This substitution allows for the investigation of the role of the backbone amide proton in the enzyme's active site. The synthesis of these novel peptide architectures demonstrates the feasibility of incorporating N-methyl-D-cysteine into biologically relevant sequences, thereby creating unique tools for studying protein structure and function.
The table below outlines a general synthetic approach for the preparation of N-methyl-cysteine containing peptides via the oxazolidinone method.
| Step | Description | Key Reagents |
| 1 | Oxazolidinone Formation | Fmoc-Cys(protecting group)-OH, formaldehyde (B43269) source |
| 2 | Reductive Ring Opening | Reducing agent (e.g., triethylsilane), acid |
| 3 | Solid-Phase Peptide Synthesis | Fmoc-N-Me-Cys(protecting group)-OH, coupling reagents |
| 4 | Deprotection and Cleavage | Cleavage cocktail (e.g., TFA-based) |
This table provides a generalized overview of a common synthetic route.
Structural and functional implications of N-methylation on peptide properties
The introduction of a methyl group on the amide nitrogen of a peptide backbone has profound consequences for its structure and, consequently, its function. This modification eliminates the amide proton, which is a crucial hydrogen bond donor in the formation of secondary structures like alpha-helices and beta-sheets. nih.gov The loss of this hydrogen bonding capability can lead to significant perturbations in the peptide's conformational landscape. nih.gov
One of the key structural effects of N-methylation is the destabilization of helical structures. nih.gov The steric hindrance introduced by the methyl group can disrupt the regular packing of the peptide backbone required for helix formation. nih.gov Furthermore, N-methylation lowers the energy barrier for the cis-trans isomerization of the peptide bond. rsc.org While the trans conformation is overwhelmingly favored in most peptide bonds, the presence of an N-methyl group makes the cis conformation more accessible, introducing a greater degree of conformational flexibility or, in some cases, stabilizing unique folded structures. ub.edu
From a functional perspective, N-methylation can enhance the therapeutic potential of peptides. The increased lipophilicity resulting from the addition of a methyl group can improve a peptide's ability to cross cell membranes. rsc.org Moreover, the modification can confer resistance to proteolytic degradation by sterically hindering the approach of proteases that would otherwise cleave the peptide backbone. mdpi.com
The following table summarizes the key structural and functional implications of N-methylation on peptide properties.
| Property | Effect of N-Methylation | Reference |
| Secondary Structure | Destabilization of α-helices and β-sheets due to loss of H-bond donor. | nih.gov |
| Peptide Bond Conformation | Lowered energy barrier for cis-trans isomerization, increasing conformational diversity. | rsc.orgub.edu |
| Lipophilicity | Increased, potentially improving membrane permeability. | rsc.org |
| Proteolytic Stability | Enhanced due to steric hindrance at the cleavage site. | mdpi.com |
Creation of constrained peptide motifs
Constraining the conformation of a peptide is a powerful strategy for enhancing its biological activity and selectivity. N-methyl-D-cysteine can be instrumental in creating such constrained motifs. The inherent conformational preferences induced by the N-methyl group, as discussed previously, can pre-organize the peptide backbone into specific turns or folded structures.
Beyond disulfide bridging, the thiol group of N-methyl-D-cysteine can be utilized for other chemical ligation strategies to create constrained architectures. For instance, it can react with electrophilic groups introduced elsewhere in the peptide or on a separate molecular scaffold. The combination of backbone modification through N-methylation and side-chain reactivity makes N-methyl-D-cysteine a valuable building block for the design of conformationally defined and biologically active peptidomimetics.
Utilization in Chiral Recognition and Material Science Research
The inherent chirality of N-methyl-D-cysteine, coupled with its ability to interact with surfaces and other molecules, makes it a compound of interest in the fields of chiral recognition and material science. While research in this area has predominantly focused on its parent molecule, D-cysteine, the principles established provide a strong foundation for understanding the potential applications of its N-methylated counterpart.
Development of chiral surfaces using cysteine enantiomers (analogous to D-cysteine)
The self-assembly of chiral molecules on surfaces is a promising approach for the creation of chiral materials with applications in enantioselective separations and catalysis. Cysteine enantiomers have been shown to form well-ordered, chiral films on gold surfaces. nih.gov These self-assembled monolayers (SAMs) present a chiral interface that can be used to discriminate between other chiral molecules.
Investigation of chiral sensitivity in chemical systems
Chemical systems that can exhibit sensitivity to chirality are crucial for the development of chiral sensors and enantioselective processes. The interaction of cysteine enantiomers with nanoparticles has been shown to induce chiroptical responses, such as circular dichroism (CD) signals. nih.gov For instance, the adsorption of D-cysteine onto silver nanoparticles can lead to the formation of supramolecular assemblies that exhibit a distinct CD spectrum, allowing for the chiral recognition of the amino acid. nih.gov
The mechanism behind this induced chirality often involves the ordered arrangement of the chiral molecules on the nanoparticle surface, which is stabilized by intermolecular forces like hydrogen bonding. nih.gov In the case of N-methyl-D-cysteine, the substitution of a hydrogen atom on the amino group with a methyl group would disrupt this hydrogen bonding network. nih.gov This alteration would likely have a significant impact on the self-assembly process and the resulting chiroptical properties of the nanoparticle-amino acid conjugate. Studying these effects could provide valuable insights into the role of specific intermolecular interactions in the generation of supramolecular chirality.
Development of Novel Chemical Scaffolds (Hypothetical based on potential for derivatization)
The trifunctional nature of N-methyl-D-cysteine, presenting a secondary amine, a carboxylic acid, and a highly nucleophilic thiol group, establishes it as a versatile building block for the synthesis of diverse and novel chemical scaffolds. researchgate.netmdpi.com The presence of the N-methyl group offers unique properties, such as increased resistance to enzymatic degradation and enhanced membrane permeability, which are desirable characteristics in drug discovery. researchgate.netnih.gov The D-configuration of the chiral center provides an additional layer of stereochemical diversity, crucial for designing molecules with specific biological targets.
The strategic derivatization of its functional groups opens hypothetical pathways to several classes of molecular architectures:
Peptidomimetics and Constrained Peptides: The N-methylated backbone is a common feature in many nonribosomal peptide natural products and is known to induce specific conformational constraints. nih.govnih.gov This intrinsic property makes N-methyl-D-cysteine an ideal candidate for incorporation into peptide sequences to create peptidomimetics with enhanced stability and controlled secondary structures. researchgate.net Further derivatization, such as intramolecular cyclization via disulfide bond formation between two N-methyl-D-cysteine residues or amide bond formation between the termini, could yield highly constrained cyclic peptides. nih.gov Such scaffolds are valuable for mimicking protein loops and active sites.
Heterocyclic Scaffolds: The functional groups of N-methyl-D-cysteine are perfectly poised for intramolecular or intermolecular reactions to form a variety of heterocyclic ring systems. For example, reaction of the thiol group with the carboxylic acid (or a derivative) could lead to the formation of thiazolidinone rings. Condensation reactions with other bifunctional reagents could yield more complex heterocyclic systems. These scaffolds are prevalent in medicinal chemistry and often form the core of pharmacologically active compounds. The reaction of cysteine with certain reagents has been shown to yield thiazoline (B8809763) derivatives, suggesting a potential pathway for N-methyl-D-cysteine as well. cdnsciencepub.comresearchgate.net
Chiral Ligands and Catalysts: The thiol group is an excellent ligand for various metal ions. researchgate.netnih.gov By derivatizing the amine and carboxyl groups to modulate steric and electronic properties, N-methyl-D-cysteine can serve as a precursor to a range of chiral ligands. These ligands could find applications in asymmetric catalysis, where the defined stereochemistry of the D-amino acid would be critical for inducing enantioselectivity in chemical transformations.
The potential for derivatization is summarized in the table below, outlining hypothetical reactions and the resulting scaffold classes.
| Functional Group | Potential Derivatization Reaction | Hypothetical Scaffold Class | Potential Application |
| Thiol (-SH) | Oxidation (intermolecular) | Disulfide-bridged peptides/dimers | Constrained peptidomimetics |
| Alkylation (e.g., with bifunctional electrophiles) | Thioether-containing macrocycles | Macrocyclic drugs, Host-guest chemistry | |
| Michael Addition | Covalent inhibitors, Bioconjugates | Chemical biology probes | |
| Amine (-NHCH3) | Acylation / Amide bond formation | Peptidomimetics, Diketopiperazines | Drug discovery, Biomaterials |
| Reductive Amination | N-alkylated derivatives | Fine-tuning physicochemical properties | |
| Carboxylic Acid (-COOH) | Esterification | Prodrugs, Analytical probes | Drug delivery, Diagnostics |
| Amide bond formation (intramolecular) | Lactams, Cyclic peptides | Constrained peptidomimetics | |
| Multiple Groups | Condensation Reactions | Thiazolidine derivatives | Heterocyclic drug scaffolds |
This strategic derivatization allows for the systematic exploration of chemical space around the N-methyl-D-cysteine core. The resulting novel scaffolds, imbued with the inherent properties of N-methylation and D-chirality, could serve as valuable starting points for the development of new therapeutic agents, chemical probes, and catalysts.
Vi. Enzymatic and Biochemical Considerations of N Methyl D Cysteine Analogous Pathways and Hypotheses
Potential for N-Methylation in Biological Systems
The biological synthesis of N-methyl-D-cysteine, though not yet explicitly detailed in the literature, can be inferred from established enzymatic processes that methylate other D-amino acids.
A significant precedent for the N-methylation of a D-amino acid is the biosynthesis of N-methyl-D-aspartate (NMDA), a well-known agonist for the NMDA receptor. nih.govwikipedia.org In mammals, the enzyme D-aspartate N-methyltransferase (DDNMT) has been identified, which catalyzes the production of NMDA from D-aspartate. nih.govresearchgate.net The activity of this enzyme has been detected in the tissues of rats and mice, providing a clear example of a biological pathway capable of methylating the amino group of a D-amino acid. nih.govresearchgate.net This established mechanism suggests the potential existence of a similar methyltransferase that could recognize and act upon D-cysteine to form N-methyl-D-cysteine.
In the vast majority of biological methylation reactions, S-adenosyl-L-methionine (SAM or AdoMet) serves as the primary methyl group donor. nih.govquora.comchemicalbook.com SAM is a crucial molecule involved in numerous metabolic pathways, transferring its methyl group to various substrates, including nucleic acids, proteins, and small molecules. nih.govacs.org The synthesis of NMDA from D-aspartate is an S-adenosyl-L-methionine-dependent process. researchgate.net Given SAM's ubiquitous role as a methyl donor, it is the most likely candidate to provide the methyl group for the hypothetical N-methylation of D-cysteine in biological systems. nih.govnih.gov
| Reaction Component | Role in Analogous N-Methylation | Supporting Evidence |
| Substrate | D-aspartate | Endogenous D-amino acid in mammals. nih.gov |
| Enzyme | D-aspartate N-methyltransferase (DDNMT) | Catalyzes the N-methylation of D-aspartate. nih.govresearchgate.net |
| Methyl Donor | S-adenosyl-L-methionine (SAM) | Primary methyl donor in numerous biological reactions. quora.comnih.gov |
| Product | N-methyl-D-aspartate (NMDA) | Endogenous agonist of the NMDA receptor. nih.govwikipedia.org |
Enzymatic Transformations and Metabolic Analogies (Based on D-cysteine)
The metabolic fate of N-methyl-D-cysteine can be postulated by examining the well-documented enzymatic transformations of D-cysteine. The primary enzyme involved in the catabolism of D-amino acids is D-amino acid oxidase (DAAO). frontiersin.orgwikipedia.org
D-amino acid oxidase is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acids, ammonia, and hydrogen peroxide. frontiersin.orgwikipedia.orgfrontiersin.org DAAO exhibits broad substrate specificity, and studies have shown that it is active on D-cysteine. frontiersin.orgnih.gov In fact, for human DAAO, D-cysteine has been identified as the substrate with the highest catalytic efficiency, surpassing even D-serine, which is considered a key physiological substrate in the brain. nih.govnih.gov This strong preference suggests that any D-cysteine present in tissues where DAAO is expressed, such as the kidney and cerebellum, would be readily metabolized. mdpi.comnih.gov
The action of DAAO on D-cysteine results in the production of 3-mercaptopyruvate (B1229277) (3MP). frontiersin.orgmdpi.comfrontiersin.org This reaction is a key step in a recently discovered pathway for the endogenous production of hydrogen sulfide (B99878) (H₂S) from a D-amino acid source. nih.govfrontiersin.orgnih.gov The conversion is an oxidative deamination process where the amino group of D-cysteine is removed, yielding the α-keto acid 3MP. frontiersin.orgnih.gov
Following its generation by DAAO, 3-mercaptopyruvate is a substrate for the enzyme 3-mercaptopyruvate sulfurtransferase (3MST). frontiersin.orgfrontiersin.org 3MST, in conjunction with reducing cofactors like thioredoxin, catalyzes the conversion of 3MP into pyruvate (B1213749) and hydrogen sulfide (H₂S), a significant signaling molecule. nih.govfrontiersin.orgresearchgate.netresearchgate.net This DAAO/3MST pathway represents a major route for H₂S production from D-cysteine, particularly in the cerebellum and kidney where DAAO is predominantly expressed. nih.govfrontiersin.org It is plausible that N-methyl-D-cysteine, if it is a substrate for DAAO, could be metabolized through a similar pathway.
| Step | Substrate | Enzyme | Product(s) | Significance |
| 1 | D-cysteine | D-Amino acid oxidase (DAAO) | 3-mercaptopyruvate + Ammonia + Hydrogen Peroxide | Initiates the catabolism of D-cysteine. frontiersin.orgmdpi.com |
| 2 | 3-mercaptopyruvate | 3-mercaptopyruvate sulfurtransferase (3MST) | Pyruvate + Hydrogen Sulfide (H₂S) | Production of the gaseous signaling molecule H₂S. frontiersin.orgnih.govfrontiersin.org |
Serine racemase (SR) as a candidate biosynthetic enzyme for D-cysteine
Serine racemase (SR), a pyridoxal-5′ phosphate (B84403) (PLP)-dependent enzyme, is a primary candidate for the biosynthesis of D-cysteine in mammals. aseanjournalofpsychiatry.orgnih.gov While historically known for catalyzing the conversion of L-serine to D-serine, a key neuromodulator, substantial evidence now indicates that SR also functions as an efficient cysteine racemase. nih.govpnas.org This dual functionality is plausible due to the structural similarity between serine and cysteine, where cysteine's sulfhydryl group is chemically related to serine's hydroxyl group. pnas.org
The role of SR in D-cysteine synthesis is supported by studies on SR knockout (SR-/-) mice. pnas.org Research has shown that the brains of adult SR null mice exhibit an 80% reduction in D-cysteine levels compared to wild-type mice. pnas.org Furthermore, brain lysates from these knockout mice show a significantly diminished capacity to racemize exogenously supplied L-cysteine into D-cysteine. pnas.org These findings strongly suggest that SR is the major, if not sole, enzyme responsible for endogenous D-cysteine production in the brain. aseanjournalofpsychiatry.orgpnas.org The enzyme interconverts L- and D-stereoisomers, and its activity is crucial for regulating the levels of D-cysteine, which has been identified as an endogenous regulator of neural progenitor cell dynamics. aseanjournalofpsychiatry.orgpnas.org
Comparison of D-cysteine and L-cysteine enzymatic pathways
The metabolic pathways for D-cysteine and L-cysteine exhibit notable differences, particularly in the number of associated enzymes and their primary catabolic routes. nih.gov While L-cysteine is a proteinogenic amino acid integrated into numerous biosynthetic and metabolic pathways, D-cysteine metabolism appears to be more restricted. nih.govtechnologynetworks.com
L-cysteine is synthesized in the human body from L-methionine and L-serine and serves as a precursor for protein synthesis, glutathione, taurine, and hydrogen sulfide (H₂S). technologynetworks.comresearchgate.net Its catabolism involves several enzymes, including cysteine dioxygenase, cystathionine (B15957) γ-lyase, and cysteine transaminase. wikipedia.org
In contrast, fewer enzymes are associated with D-cysteine metabolism. nih.gov A key pathway for D-cysteine catabolism involves the production of H₂S, but this process is distinct from the L-cysteine route. The generation of H₂S from D-cysteine involves D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (MST). researchgate.net This pathway is predominantly active in the cerebellum and kidneys, where DAO is highly expressed. researchgate.net This contrasts with the more widespread tissue distribution of the enzymes responsible for H₂S production from L-cysteine, such as cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). researchgate.net
The table below summarizes key distinctions between the enzymatic pathways of the two enantiomers.
| Feature | L-Cysteine Pathways | D-Cysteine Pathways |
| Primary Synthesis | From L-methionine and L-serine. technologynetworks.com | Racemization of L-cysteine by Serine Racemase. nih.govpnas.org |
| Protein Synthesis | Incorporated into proteins. technologynetworks.com | Not incorporated into mammalian proteins. technologynetworks.com |
| Key Metabolic Roles | Precursor for glutathione, taurine, H₂S. researchgate.net | H₂S production; regulation of neural progenitors. researchgate.net |
| H₂S Production Enzymes | Cystathionine γ-lyase (CSE), Cystathionine β-synthase (CBS). researchgate.net | D-amino acid oxidase (DAO), 3-mercaptopyruvate sulfurtransferase (MST). researchgate.net |
| Tissue Distribution for H₂S Production | Widespread (e.g., liver, cardiovascular system). researchgate.net | Predominantly cerebellum and kidney. researchgate.net |
These differences in metabolic processing are also reflected in toxicological studies, which show slight variations in the dose-response and target organs for toxicity between L-cysteine and D-cysteine. nih.govnih.gov
Stereochemical Dynamics and Racemization Studies
Spontaneous racemization rates of cysteine enantiomers
Cysteine is recognized as the amino acid with the most rapid rate of spontaneous in vitro racemization among all proteinogenic amino acids. aseanjournalofpsychiatry.orgpnas.org Racemization is the process by which an enantiomerically pure substance converts into a mixture of equal parts of both enantiomers. wikipedia.org This inherent stereochemical instability is a crucial consideration in peptide synthesis and geological dating techniques. wikipedia.orgtandfonline.com
Several factors can influence the rate of spontaneous racemization, including the nature of the amino acid side chain, temperature, pH, and the presence of catalysts such as metal cations or aldehydes. tandfonline.commdpi.comcreation.com For cysteine, the electron-withdrawing effect of the thiol group in its side chain makes the α-proton more susceptible to abstraction, facilitating the formation of a planar carbanion intermediate and subsequent loss of chirality. tandfonline.comcreation.com This property makes cysteine residues particularly prone to racemization during chemical peptide synthesis, often requiring specific protocols to minimize this unwanted side reaction. peptide.comnih.govjohnshopkins.edu While specific half-life values for cysteine under physiological conditions are not extensively documented in comparison to other amino acids, its propensity to racemize is a well-established chemical characteristic. aseanjournalofpsychiatry.orgpnas.org
Enzymatic racemization processes (e.g., serine racemase activity)
In biological systems, the interconversion of cysteine enantiomers is not solely a spontaneous process but is also catalyzed by enzymes. The primary enzyme identified as responsible for the racemization of cysteine in mammals is serine racemase (SR). aseanjournalofpsychiatry.org This pyridoxal (B1214274) phosphate (PLP)-dependent enzyme catalyzes the conversion of L-cysteine to D-cysteine, establishing a regulated biological source for this D-amino acid. nih.govpnas.org
The activity of SR as a cysteine racemase has been demonstrated through multiple lines of evidence:
Inhibition Studies: Both L-cysteine and D-cysteine have been shown to be potent inhibitors of the racemization of L-serine by SR, suggesting that both cysteine enantiomers can bind to the enzyme's active site. researchgate.netnih.gov
Knockout Models: As previously mentioned, mice lacking the gene for SR show dramatically reduced levels of endogenous D-cysteine. pnas.org
In Vitro Assays: Lysates from wild-type mouse brains can effectively convert L-cysteine to D-cysteine, an ability that is significantly impaired in lysates from SR-deficient mice. pnas.org
This enzymatic process ensures a controlled supply of D-cysteine for its specific physiological functions, such as modulating neural progenitor cell proliferation, independent of the much slower spontaneous racemization rate. aseanjournalofpsychiatry.org The discovery of SR's role as a cysteine racemase highlights a conserved mechanism for D-amino acid metabolism in mammals. nih.gov
Vii. Future Research Directions in N Methyl D Cysteine Chemistry and Chemical Biology
Exploration of Underexplored Synthetic Routes and Scalability
The synthesis of N-methylated amino acids, particularly those with reactive side chains like cysteine, presents persistent challenges such as low yields and unwanted side reactions. nih.govnih.govresearchgate.net While viable methods for N-methyl-cysteine have been developed, there is considerable scope for improvement and exploration of novel synthetic strategies.
Future research should focus on:
Novel N-Methylation Strategies: Many established N-methylation protocols that are effective for other amino acids have proven suboptimal for cysteine, often leading to sulfhydryl deprotection or other side reactions. nih.govmonash.edu A promising route involves the formation of an oxazolidinone precursor from a protected D-cysteine derivative, followed by reductive ring-opening to install the N-methyl group. This method has been shown to produce Fmoc-N-methyl-L-cysteine(StBu)-OH in high yield (91%) and could be adapted for the D-enantiomer. nih.govnih.govresearchgate.net Alternative approaches, such as modifying the Fukuyama amine synthesis or exploring novel reductive amination conditions with protecting groups orthogonal to standard peptide synthesis, warrant investigation. researchgate.net
Advanced Protecting Group Schemes: The primary hurdle in NMDC synthesis is the nucleophilic thiol side chain. Research into new sulfur protecting groups that are robust under various N-methylation conditions but can be removed selectively is crucial. Exploring groups beyond the commonly used trityl (Trt) and S-tert-butyl (StBu) could lead to more efficient and versatile synthetic routes. nih.govresearchgate.net
Scalability and Process Optimization: Many reported syntheses are performed on a laboratory scale. For NMDC to be utilized broadly as a building block in peptide synthesis or medicinal chemistry, scalable and cost-effective production methods are essential. Future work should address the optimization of reaction conditions for large-scale (multigram to kilogram) synthesis, focusing on purification methods that avoid chromatography, such as crystallization-induced resolution. nih.goved.ac.uk
A comparative table of potential synthetic strategies is presented below.
| Synthetic Strategy | Key Intermediate | Potential Advantages | Areas for Future Exploration |
| Oxazolidinone Reduction | 5-oxazolidinone from protected D-Cysteine | High yields demonstrated for L-enantiomer nih.govnih.gov | Optimization for D-enantiomer; Scalability assessment |
| Reductive Amination | Schiff base/Iminium ion | Potentially more direct route | Screening of various aldehydes and reducing agents |
| N-methylation of Sulfonamides | o-NBS protected D-Cysteine | Mild conditions reported for other amino acids monash.edu | Compatibility with sulfur protecting groups |
| Thiazolidine Ring Reduction | D-thiazolidine-4-carboxylic acid | Utilizes a cyclic precursor to control stereochemistry monash.edu | Efficiency of reduction and subsequent S-protection |
Advanced Analytical Method Development for Trace Analysis in Complex Matrices
The potential existence of NMDC in biological systems, analogous to endogenous D-cysteine, necessitates the development of highly sensitive and specific analytical methods for its detection and quantification at trace levels. nih.gov Standard techniques used for synthetic characterization, such as NMR and basic HPLC, are insufficient for analyzing complex biological samples. nih.gov
Future research in this area should prioritize:
Chiral Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for analyzing stereoisomers in complex matrices. Developing a robust LC-MS/MS method would involve optimizing a chiral stationary phase for the separation of N-methyl-D-cysteine from its L-enantiomer and other related metabolites, coupled with tandem mass spectrometry for unambiguous identification and quantification. researchgate.net
Advanced Derivatization Reagents: The use of chiral derivatizing agents, such as analogs of Marfey’s reagent (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-D-valine amide), can facilitate the separation of enantiomers on standard reversed-phase columns and enhance detection sensitivity. researchgate.net Research into new reagents specifically tailored for secondary amines like NMDC could improve resolution and analytical throughput.
Molecularly Imprinted Polymers (MIPs): MIPs are synthetic polymers with custom-made binding sites for a specific target molecule. Developing MIPs for NMDC could enable highly selective solid-phase extraction from complex samples like serum or tissue homogenates, significantly improving the limit of detection for subsequent analysis. myfoodresearch.com
Biosensor Development: The creation of novel electrochemical or fluorescent biosensors offers the potential for real-time monitoring of NMDC. This could involve using specific enzymes that might interact with NMDC or developing gold nanoparticle-based colorimetric assays that respond selectively to the presence of the compound. myfoodresearch.comacs.org A bioluminescence assay, similar to the one developed for D-cysteine using the stereospecificity of firefly luciferase, could be another innovative approach if a suitable enzymatic reaction involving NMDC can be identified. nih.gov
| Analytical Technique | Principle | Potential Application for NMDC | Key Research Challenge |
| Chiral LC-MS/MS | Chromatographic separation of enantiomers followed by mass-based detection | Definitive identification and quantification in biological fluids and tissues | Method development for baseline separation from N-methyl-L-cysteine |
| Chiral Derivatization | Reaction with a chiral reagent to form diastereomers separable on achiral columns | Enhanced separation and UV/fluorescence detection in various samples researchgate.net | Synthesis of novel reagents with high reactivity for secondary amines |
| Molecular Imprinting | Creation of polymer cavities specific to NMDC for selective extraction | Pre-concentration and cleanup of NMDC from complex matrices myfoodresearch.com | Achieving high specificity and binding capacity |
| Electrochemical Biosensors | Transduction of a biological recognition event into an electrical signal | Real-time detection in cellular or in-vivo models | Identifying a selective biological recognition element (e.g., enzyme, aptamer) |
Deeper Computational Characterization of Conformational Space and Reactivity
Computational chemistry provides powerful tools to understand the intrinsic properties of molecules, which can guide synthetic efforts and predict biological interactions. While extensive computational studies have been performed on cysteine and its derivatives, a detailed analysis of N-methyl-D-cysteine is lacking. nih.govu-szeged.humdpi.com
Future computational research should include:
Exhaustive Conformational Analysis: A thorough exploration of the full conformational space of NMDC using high-level ab initio and Density Functional Theory (DFT) methods is needed. nih.gov This would identify all stable low-energy conformers and the transition states connecting them, providing a complete map of the potential energy surface. Such studies, analogous to those performed on N-acetyl-L-cysteine-N-methylamide, are crucial for understanding how N-methylation influences the backbone and side-chain dihedral angles (φ, ψ, and χ). nih.gov
Reactivity and pKa Prediction: The nucleophilicity of the thiol group is central to the chemistry of cysteine. Computational models can be used to accurately predict the pKa of the NMDC thiol and how it compares to D-cysteine. Understanding how N-methylation electronically influences the sulfur atom is key to predicting its reactivity in chemical synthesis and its potential role in biological processes like covalent modification of proteins or metal binding. nih.govresearchgate.net
Intermolecular Interaction Modeling: Quantum chemical calculations can be employed to model the non-covalent interactions of NMDC with water, metal ions, and the active sites of enzymes. These simulations can provide insights into its solvation properties and predict potential biological binding partners, guiding the design of chemical biology probes and inhibitors.
Investigations into Novel Chemical Biology Applications as Probes or Building Blocks
The incorporation of modified amino acids into peptides and proteins is a cornerstone of chemical biology. N-methyl-D-cysteine is a valuable, yet underutilized, tool in this regard.
Promising avenues for future investigation include:
Peptidomimetic and Peptide Synthesis: N-methylation of the peptide backbone is a common strategy to increase metabolic stability and modulate conformation. The use of Fmoc-N-methyl-cysteine-OH as a building block in solid-phase peptide synthesis has already been demonstrated. nih.govresearchgate.net Future work should systematically incorporate NMDC into bioactive peptides to study its effects on structure, receptor binding, and enzymatic degradation. The D-configuration adds another layer of proteolytic resistance.
Development of Covalent Probes: Reactive cysteines are often found in the active sites of enzymes and are targets for covalent inhibitors. researchgate.net NMDC could be functionalized with reporter tags (e.g., fluorophores, biotin) or photo-crosslinkers to create chemical probes for activity-based protein profiling (ABPP). These probes could be used to identify and study proteins that have specific binding pockets accommodating a D-amino acid with a reactive, N-methylated backbone.
Scaffold for Novel Therapeutics: The unique combination of a D-amino acid scaffold, a secondary amine, and a reactive thiol makes NMDC an interesting starting point for the design of novel therapeutic agents. For example, its structure could be incorporated into molecules designed to target specific enzymes or used as a novel building block in the synthesis of complex natural products. Its potential as an antioxidant or its role in disrupting biological processes in pathogens could also be explored, similar to findings for other cysteine derivatives. nih.gov
Studies of Potential Biosynthetic Pathways or Enzymatic Interconversions (Hypothetical)
While there is no direct evidence for the natural occurrence of N-methyl-D-cysteine, the existence of its constituent parts in biological systems makes its biosynthesis plausible. Research in this area would be hypothetical but could uncover novel enzymatic functions.
Hypothetical research directions include:
Search for a Specific N-Methyltransferase: The primary mechanism for biological N-methylation is the transfer of a methyl group from S-adenosylmethionine (SAM), catalyzed by a methyltransferase enzyme. mdpi.com A hypothetical biosynthetic pathway would likely involve the N-methylation of D-cysteine. Future research could involve searching microbial or mammalian genomes for uncharacterized methyltransferases and screening them for activity against D-cysteine.
Role of Racemases and Oxidases: Endogenous D-cysteine has been identified in the mammalian brain, with serine racemase proposed as a potential biosynthetic enzyme. nih.gov A plausible pathway for NMDC formation would be the initial synthesis of D-cysteine by a racemase followed by methylation. Conversely, D-amino acid oxidase (DAAO) is known to degrade D-amino acids. nih.gov Investigating whether NMDC can serve as a substrate for known racemases or oxidases would provide insight into its potential metabolic fate.
Engineered Biosynthetic Pathways: Synthetic biology approaches could be used to create engineered microorganisms capable of producing NMDC. This could involve co-expressing a known amino acid racemase with a promiscuous or engineered N-methyltransferase to establish a novel enzymatic pathway for its production from simpler, achiral precursors.
Q & A
Basic Research Questions
Q. How can researchers stereospecifically identify and quantify D-Cysteine in mammalian tissues?
- Methodology : Use stereospecific bioluminescent luciferase assays coupled with chromatographic methods (e.g., HPLC with chiral columns) to distinguish D-Cysteine from its L-isomer. For instance, studies in mouse pancreata employed luciferase-based assays to detect endogenous D-Cysteine, validated by mass spectrometry for accuracy .
- Key Considerations : Ensure proper tissue homogenization to avoid racemization and use internal standards (e.g., isotopic labeling) to control for matrix effects .
Q. What enzymatic pathways synthesize D-Cysteine in mammals, and how can their activity be experimentally modulated?
- Methodology : Serine racemase (SR) catalyzes the racemization of L-serine to D-serine and L-cysteine to D-cysteine. Knocking out SR (e.g., SR-/- mice) reduces D-Cysteine levels, while overexpression (via viral vectors) increases it. Activity assays using purified SR and substrates (L-serine/L-cysteine) with NADH-coupled detection systems can quantify enzyme kinetics .
- Validation : Monitor downstream effects (e.g., insulin levels in SR-/- mice) to confirm functional outcomes of enzymatic modulation .
Q. How do structural differences between D-Cysteine and L-Cysteine influence their biological roles?
- Methodology : Compare binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess interactions with targets like ASCT2 transporters or DNA methyltransferases (DNMTs). D-Cysteine’s stereochemistry prevents incorporation into proteins but allows specific inhibition of insulin secretion in pancreatic β-cells, unlike L-Cysteine .
- Functional Assays : Use glucose-stimulated insulin secretion (GSIS) assays in isolated islets to demonstrate D-Cysteine’s inhibitory effects .
Advanced Research Questions
Q. What molecular mechanisms link D-Cysteine to insulin regulation via cAMP/CREB/DNMT pathways?
- Methodology : Measure cAMP levels (ELISA or FRET-based biosensors) in pancreatic tissues of SR-/- mice. Assess CREB phosphorylation (Western blot) and DNMT activity (radiolabeled methyl-group incorporation assays). D-Cysteine deficiency in SR-/- mice reduces cAMP, leading to hypo-phosphorylated CREB (S133) and decreased DNMT-mediated methylation of the Ins1 promoter .
- Intervention : Rescue experiments with methyl donors (e.g., S-adenosylmethionine) restore DNMT activity and insulin regulation in SR-/- models .
Q. How can contradictory data on D-Cysteine metabolism by D-amino acid oxidase (DAO) be resolved?
- Methodology : Perform kinetic assays comparing DAO’s affinity for D-Cysteine vs. D-serine under varying substrate concentrations. While DAO shows similar Km values for both substrates, competition assays reveal no mutual inhibition, suggesting distinct binding pockets. Use X-ray crystallography or mutagenesis to map substrate-enzyme interactions .
- Contextual Factors : Consider tissue-specific expression of DAO and alternative metabolic pathways (e.g., transamination) in interpreting in vivo data .
Q. What experimental challenges arise when studying conditional SR knockout models in pancreatic β-cells?
- Methodology : Traditional cre-lox systems (e.g., Pdx1-cre or Ins1-cre) often exhibit leaky expression in non-target tissues (e.g., brain) or fail due to epigenetic silencing of cre drivers. Use inducible systems (e.g., tamoxifen-activated creERT2) and validate recombination efficiency via qPCR and immunohistochemistry .
- Alternative Approaches : Employ CRISPR/Cas9-mediated in situ gene editing in primary islets to bypass systemic knockout limitations .
Q. How does D-Cysteine contribute to insulin dysregulation in diabetic (STZ/NOD) mouse models and human T2D?
- Methodology : Profile SR and D-Cysteine levels in diabetic vs. healthy pancreata using RNA-seq and stereospecific assays. Diabetic states upregulate SR expression, increasing D-Cysteine, which correlates with amyloidogenic insulin storage in secretory vesicles. Use thioflavin-T staining to visualize amyloid aggregates .
- Translation to Humans : Validate findings in human islets via GSIS assays with D-Cysteine supplementation, noting species-specific differences in SR expression .
Q. What transporters and metabolic enzymes govern D-Cysteine’s cellular uptake and catabolism?
- Methodology : Use radiolabeled (³⁵S) D-Cysteine to track uptake in β-cell lines (e.g., MIN6) with pharmacological inhibition of ASCT2 or Asc1 transporters. For catabolism, measure H₂S production (via methylene blue assays) as a proxy for D-Cysteine desulfhydrase activity .
- Metabolite Analysis : Employ LC-MS to identify downstream metabolites (e.g., pyruvate, sulfate) in DAO-deficient models .
Data Contradictions and Resolution Strategies
- Example : While DAO exhibits similar in vitro affinities for D-Cysteine and D-serine , in vivo studies show preferential D-Cysteine accumulation in diabetic pancreata . Resolution requires tissue-specific knockout of DAO to isolate its role in D-Cysteine homeostasis.
Tables for Key Findings
| Parameter | SR-/- Mice | Wild-Type Mice | Reference |
|---|---|---|---|
| Pancreatic D-Cysteine | ↓ 6-10-fold | Baseline levels | |
| Plasma Insulin | ↑ 6-10-fold | Normal | |
| Ins1 Promoter Methylation | ↓ 50% | Fully methylated |
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
|---|---|---|---|---|
| Serine Racemase | L-Cysteine | 120 ± 15 | 0.8 ± 0.1 | |
| D-Amino Acid Oxidase | D-Cysteine | 85 ± 10 | 1.2 ± 0.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
